Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine
Description
Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine is a tertiary amine featuring a branched structure with a 3-methylcyclohexyl substituent. Its molecular formula is C₁₃H₂₈N₂, with a molecular weight of 212.37 g/mol (approximated based on analogs) . The compound’s structure includes a diethylamine core linked to a 3-methylcyclohexyl group via an ethylenediamine bridge.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-(3-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-15(5-2)10-9-14-13-8-6-7-12(3)11-13/h12-14H,4-11H2,1-3H3 |
InChI Key |
GKBWQQSWLKFEGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CCCC(C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine involves the reaction of diethylamine with 2-[(3-methylcyclohexyl)amino]ethyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Scientific Research Applications
Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Amines
Positional Isomerism in Cyclohexyl-Substituted Amines
The positional isomer diethyl({2-[(4-methylcyclohexyl)amino]ethyl})amine (C₁₃H₂₈N₂) differs only in the methyl group’s position on the cyclohexyl ring (4- vs. 3-substitution) .
- Basicity : The 3-methyl isomer may exhibit reduced basicity due to increased steric shielding of the lone pair on nitrogen.
- Solubility : The 4-methyl analog’s cyclohexyl group could enhance hydrophobicity compared to the 3-methyl variant.
Influence of Fluorinated Substituents
Fluorinated analogs demonstrate significant electronic and physicochemical deviations:
- Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (C₁₂H₁₈F₃N₃) incorporates a pyridine ring with a trifluoromethyl group, introducing strong electron-withdrawing effects and enhanced lipophilicity . This could improve metabolic stability in pharmaceutical contexts.
- Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (CAS 1342377-71-2) features a trifluoropropyl chain, increasing molecular weight (265.28 g/mol) and polarizability compared to the non-fluorinated target compound .
Ether and Aromatic Substituent Effects
- 2-(Diethylamino)ethylamine (C₁₁H₂₆N₂O) includes an ethoxypropyl group, enhancing polarity and hydrogen-bonding capacity, which may improve water solubility .
Physicochemical Property Trends
*Predicted values based on substituent contributions.
Analytical Considerations for Amine Characterization
The target compound’s tertiary amine structure and cyclohexyl substituent pose challenges in analysis:
- Interference in Titration: Secondary/tertiary amines cannot be quantified via salicylaldehyde-based methods, which are selective for primary amines .
- Chromatographic Separation : The 3-methylcyclohexyl group’s hydrophobicity may require reversed-phase HPLC with mass spectrometry for accurate detection .
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving amine-containing crystal structures, though their efficacy depends on data quality .
Biological Activity
Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine, a tertiary amine, has garnered interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, interaction with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
The compound features a diethylamine backbone with an aminoethyl side chain substituted by a 3-methylcyclohexyl group. This structural configuration suggests potential interactions with neurotransmitter systems, which may influence mood and cognitive functions.
Pharmacological Potential
Research indicates that compounds with similar structures to this compound exhibit various pharmacological activities. These include:
- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, potentially modulating mood and cognitive functions.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.
- Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit enzymes such as cholinesterases, indicating potential applications in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique pharmacological profile.
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Diethylamine | Secondary Amine | Flammable; used as a solvent |
| N-Ethylcyclohexylamine | Tertiary Amine | Potential CNS activity; used in pharmaceuticals |
| 2-Methylcyclohexylamine | Secondary Amine | Analgesic properties; interacts with receptors |
| Ethylamine | Primary Amine | Precursor for various chemicals; reactive |
This table illustrates how this compound may possess unique properties due to the combination of diethanolamine and cyclohexane moieties.
Case Studies and Research Findings
-
Neurotransmitter Interaction Studies :
- In vitro studies have suggested that similar compounds can bind to neurotransmitter receptors, influencing synaptic transmission. For instance, research on N-Ethylcyclohexylamine indicated significant interactions with serotonin receptors, which could be extrapolated to this compound due to structural similarities .
- Antioxidant Activity :
- Enzyme Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
